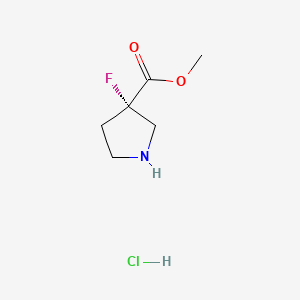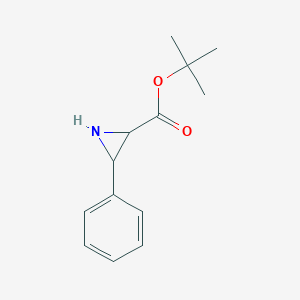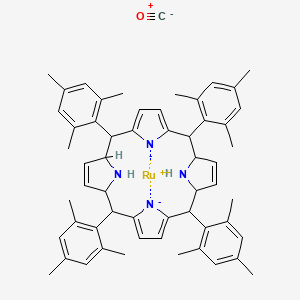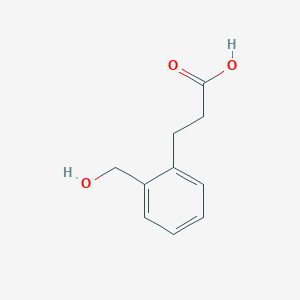
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemistry. The presence of a fluoro-substituent in the phenyl ring enhances the compound’s chemical and biological properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through multicomponent reactions involving aromatic aldehydes, urea, and other reagents. One common method involves the condensation of aromatic aldehydes with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hexahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-substituent in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoro-substituent enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with DNA repair mechanisms, protein synthesis, or cell signaling pathways, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophene-2-carbonyl)-6-(trifluoromethyl)hexahydropyrimidin-2-ones: These compounds have similar structural features and biological activities.
1,3-Bis(4-methoxybenzyl)-2-arylhexahydropyrimidines: Known for their antimicrobial and antifungal properties.
Uniqueness
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the fluoro-substituent, which significantly enhances its chemical stability, metabolic stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(10(7)12)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
InChI Key |
DMXYGHLUTLCJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCC(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)




![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)


![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

